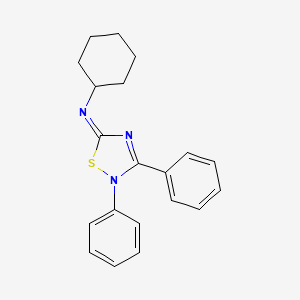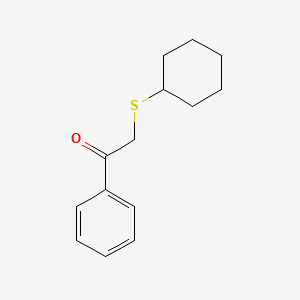![molecular formula C17H20N2O3S2 B12169822 N-[4-(piperidine-1-sulfonyl)phenyl]-2-(thiophen-3-yl)acetamide](/img/structure/B12169822.png)
N-[4-(piperidine-1-sulfonyl)phenyl]-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(piperidine-1-sulfonyl)phenyl]-2-(thiophen-3-yl)acetamide is a synthetic organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a thiophene ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidine-1-sulfonyl)phenyl]-2-(thiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidine sulfonyl intermediate.
Coupling with Phenyl Ring: The piperidine sulfonyl intermediate is then coupled with a phenyl ring, usually through a nucleophilic aromatic substitution reaction.
Introduction of the Thiophene Ring: The phenyl ring is further functionalized to introduce the thiophene ring, often through a cross-coupling reaction such as the Suzuki-Miyaura coupling.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidine-1-sulfonyl)phenyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(piperidine-1-sulfonyl)phenyl]-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(piperidine-1-sulfonyl)phenyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group can form hydrogen bonds and electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide: Similar structure but lacks the thiophene ring.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a diethylsulfamoyl group instead of the piperidine sulfonyl group.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Contains a piperazine ring instead of the piperidine ring.
Uniqueness
N-[4-(piperidine-1-sulfonyl)phenyl]-2-(thiophen-3-yl)acetamide is unique due to the presence of both the piperidine sulfonyl group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in materials science.
Properties
Molecular Formula |
C17H20N2O3S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(12-14-8-11-23-13-14)18-15-4-6-16(7-5-15)24(21,22)19-9-2-1-3-10-19/h4-8,11,13H,1-3,9-10,12H2,(H,18,20) |
InChI Key |
SKIYPROZUZDBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B12169743.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12169750.png)
![2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B12169753.png)

![5-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12169767.png)



![6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12169779.png)

![2-[(2,6-difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12169798.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12169812.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12169813.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12169816.png)
